molecular formula C20H24N2O2 B6915842 N-[3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)methylamino]-2-methylphenyl]acetamide

N-[3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)methylamino]-2-methylphenyl]acetamide

Cat. No.: B6915842
M. Wt: 324.4 g/mol
InChI Key: REGHSKJCHALQMH-UHFFFAOYSA-N
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Description

N-[3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)methylamino]-2-methylphenyl]acetamide is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its unique structure, which includes a benzofuran ring fused with a methylamino group and an acetamide moiety. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)methylamino]-2-methylphenyl]acetamide typically involves multiple steps. One common method starts with the preparation of the benzofuran core, followed by the introduction of the methylamino group and the acetamide moiety. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process. Safety measures and environmental considerations are also crucial aspects of industrial production.

Chemical Reactions Analysis

Types of Reactions: N-[3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)methylamino]-2-methylphenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvents (dichloromethane, ethanol).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in various substituted benzofuran derivatives.

Scientific Research Applications

N-[3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)methylamino]-2-methylphenyl]acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)methylamino]-2-methylphenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    Benzofuran: The parent compound, known for its aromatic properties and biological activities.

    2,2-Dimethylbenzofuran: A derivative with similar structural features but different functional groups.

    N-Methylbenzofuran: Another derivative with a methyl group attached to the nitrogen atom.

Uniqueness: N-[3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)methylamino]-2-methylphenyl]acetamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

N-[3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)methylamino]-2-methylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-13-17(9-6-10-18(13)22-14(2)23)21-12-16-8-5-7-15-11-20(3,4)24-19(15)16/h5-10,21H,11-12H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REGHSKJCHALQMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C)NCC2=CC=CC3=C2OC(C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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